2-Pentanoylthiophene

Description

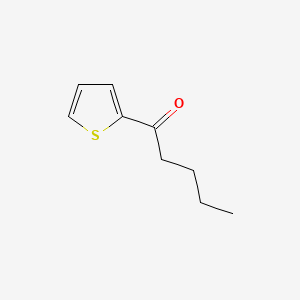

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMPRCVRMAHTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341577 | |

| Record name | 1-thien-2-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53119-25-8 | |

| Record name | 2-Pentanoylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053119258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-thien-2-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-THIEN-2-YLPENTAN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANOYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71Z1K8RAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Pentanoylthiophene and Its Precursors

Friedel-Crafts Acylation Approaches to 2-Pentanoylthiophene

The Friedel-Crafts acylation stands as a cornerstone for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.comstackexchange.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich thiophene (B33073) ring. sigmaaldrich.comechemi.com For thiophene, substitution preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs. stackexchange.comechemi.com

Catalyst Systems for Enhanced Acylation Yields

While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts, leading to significant waste and complex work-up procedures. sigmaaldrich.comgoogle.com Research has focused on developing more efficient and reusable catalyst systems.

Solid acid catalysts represent a significant advancement. google.com These catalysts, such as zeolites and ion-exchange resins like Nafion-H and Amberlyst 15, offer advantages including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. google.comoup.com For instance, Nafion-H, a perfluorinated resin-sulfonic acid, has been shown to effectively catalyze the acylation of thiophene with acid anhydrides. oup.com It demonstrates superior catalytic activity and stability compared to polystyrene-based resins like Amberlyst 15. oup.com

Metal triflates , such as those of scandium (Sc(OTf)₃), ytterbium (Yb(OTf)₃), and tin (Sn(OTf)₂), have emerged as highly efficient catalysts for Friedel-Crafts acylation. researchgate.net They can be used in catalytic amounts, are often more tolerant to functional groups than traditional Lewis acids, and can be recycled and reused. researchgate.net Ytterbium(III) trifluoromethanesulfonate, for example, has been successfully employed to catalyze the acylation of substituted thiophenes. researchgate.net

The use of weaker alkyl Lewis acids , such as ethylaluminum dichloride (EtAlCl₂), has also been explored. asianpubs.org These catalysts can act as both a Lewis acid to activate the acylating agent and a Brønsted base to facilitate the rearomatization step, leading to a non-acidic reaction medium. asianpubs.org

Table 1: Comparison of Catalyst Systems for Thiophene Acylation

| Catalyst System | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | High reactivity | Required in stoichiometric amounts, moisture sensitive, significant waste |

| Solid Acids (e.g., Nafion-H, Zeolites) | Reusable, easy separation, milder conditions | May have lower activity than traditional Lewis acids |

| Metal Triflates (e.g., Yb(OTf)₃) | Catalytic amounts, high efficiency, recyclable | Higher cost compared to traditional catalysts |

| Alkyl Lewis Acids (e.g., EtAlCl₂) | Acts as both Lewis acid and Brønsted base, non-acidic medium | May have limited applicability and substrate scope |

Solvent Effects and Reaction Optimization in this compound Synthesis

The choice of solvent can significantly impact the yield and selectivity of the Friedel-Crafts acylation. Solvents like nitrobenzene (B124822) and 1,2-dichloroethane (B1671644) are commonly used. oup.comresearchgate.net In some cases, solvent-free conditions have been developed, which align with the principles of green chemistry by reducing volatile organic compound (VOC) emissions. researchgate.net Reaction temperature is another critical parameter to optimize, with temperatures typically ranging from ambient to reflux, depending on the reactivity of the substrates and the catalyst used. google.comgoogle.com For instance, a patented process for producing 2-acylthiophenes using a solid acid catalyst specifies a reaction temperature of less than 75°C, preferably between 10°C and 60°C. google.com

Alternative Synthetic Routes to this compound

While Friedel-Crafts acylation is a primary method, alternative strategies offer different approaches to the synthesis of this compound, particularly for substrates that are incompatible with strong Lewis acids.

Cross-Coupling Strategies for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon bonds. diva-portal.org The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. msu.edumdpi.com For the synthesis of this compound, this could involve coupling a thiophene-2-boronic acid derivative with pentanoyl chloride or a related electrophile. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. msu.edu The choice of palladium catalyst and ligands is crucial for achieving high yields. mdpi.com

Organometallic Reagents in this compound Synthesis

Organometallic reagents, such as organomagnesium (Grignard) and organozinc compounds, are highly valuable in organic synthesis. uni-muenchen.de The reaction of a thienyl Grignard reagent (2-thienylmagnesium bromide) or a thienylzinc reagent with pentanoyl chloride is a classic and effective method for preparing this compound. google.comuni-muenchen.de These reactions are typically fast and high-yielding. The use of mixed Mg/Li or Zn/Li reagents, such as TMP-bases (TMP = 2,2,6,6-tetramethylpiperidide), allows for the directed metalation of the thiophene ring followed by reaction with an electrophile like pentanoyl chloride. uni-muenchen.de

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov In the context of this compound synthesis, these principles can be applied in several ways:

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. epa.govacs.org The use of solid acid catalysts and metal triflates in Friedel-Crafts acylation, which can be recycled and reused, exemplifies this principle. oup.comresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling and organometallic routes can often offer higher atom economy compared to traditional methods that may generate significant inorganic waste.

Safer Solvents and Reaction Conditions: The development of solvent-free reaction conditions or the use of more environmentally benign solvents, such as polyethylene (B3416737) glycol, reduces the environmental impact. sigmaaldrich.commatanginicollege.ac.in Additionally, using milder reaction temperatures and pressures contributes to a safer and more energy-efficient process. vapourtec.com

Renewable Feedstocks: While not yet widely implemented for this compound specifically, a long-term goal of green chemistry is the use of renewable feedstocks. acs.org Research into deriving chemical precursors from biomass is an active area of investigation. matanginicollege.ac.in

Scale-Up Considerations and Industrial Synthesis Approaches for this compound

The industrial production of this compound, a key intermediate and flavoring agent, primarily relies on the Friedel-Crafts acylation of thiophene with pentanoyl chloride or a related acylating agent. Transitioning this synthesis from a laboratory setting to a large-scale industrial process involves navigating a series of complex challenges. These include ensuring cost-effectiveness, maintaining high yield and purity, managing safety and environmental concerns, and optimizing process parameters for robust and continuous operation.

The core reaction is the electrophilic substitution of a pentanoyl group onto the thiophene ring. Due to the electronic properties of the thiophene ring, this substitution occurs with high regioselectivity at the 2-position. pharmafeatures.com The stability of the intermediate carbocation formed during attack at the 2-position is greater than that formed by attack at the 3-position, as it allows for more resonance structures, thus favoring the formation of the 2-acylthiophene. pharmafeatures.com

Precursor Synthesis on an Industrial Scale

The commercial viability of this compound production is intrinsically linked to the efficient synthesis of its precursors: thiophene and an appropriate pentanoylating agent, typically pentanoyl chloride (also known as valeryl chloride).

Thiophene: Industrial quantities of thiophene are produced through several high-temperature methods. A common approach involves the reaction of n-butane with sulfur at elevated temperatures. unibo.it Another commercially significant method is passing a mixture of acetylene (B1199291) and hydrogen sulfide (B99878) over an alumina (B75360) catalyst at approximately 400°C. nih.govgoogle.com

Pentanoyl Chloride: This acyl chloride is typically produced by the chlorination of pentanoic acid (valeric acid). researchgate.net Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are commonly used for this transformation on an industrial scale. uky.educhemcess.com A newer synthesis method involves reacting pentanoic acid with phosphorus trichloride under reduced pressure and controlled temperature to improve efficiency and raw material utilization. chemcess.com

Industrial Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation remains the cornerstone of this compound synthesis. wikipedia.org The reaction involves treating thiophene with pentanoyl chloride in the presence of a catalyst.

Catalyst Selection and Challenges: Traditionally, stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) are used. wikipedia.orgresearchgate.net However, this method presents significant drawbacks on an industrial scale. The catalyst forms a complex with the ketone product, necessitating a hydrolytic workup which generates large volumes of acidic and corrosive waste. chemcess.comresearchgate.net This not only adds to production costs due to waste treatment but also poses environmental challenges.

To overcome these issues, a major trend in industrial Friedel-Crafts chemistry is the shift towards heterogeneous, solid acid catalysts. researchgate.net These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and minimize waste production. researchgate.net

Key catalyst systems include:

Zeolites: These microporous aluminosilicates, such as H-Beta zeolites, have demonstrated high activity and selectivity for the acylation of thiophene. unibo.itresearchgate.net They can enhance regioselectivity and operate under milder conditions. A commercial-scale process for the acylation of aromatic compounds has been developed using BEA zeolite as a catalyst. mdpi.com However, catalyst deactivation due to carbon deposition (coking) can be a significant issue, requiring periodic regeneration. researchgate.net

Acidic Resins: Strong protic acid resins, like Amberlyst, can efficiently catalyze the acylation, eliminating the need for aqueous workup and simplifying product isolation. acs.orgmdpi.com

Metal Oxides and Clays (B1170129): Metal-exchanged clays (e.g., Fe³⁺-exchanged K10 clay) have been shown to achieve high conversion and selectivity in thiophene acetylation, a closely related reaction. unibo.it

The table below summarizes the performance of various catalytic systems in thiophene acylation, providing insights applicable to this compound synthesis.

| Catalyst System | Acylating Agent | Substrate | Temperature (°C) | Conversion/Yield | Selectivity (for 2-acyl) | Reference |

| H-Beta Zeolite | Acetic Anhydride | Thiophene | 60 | Good | Only α-monoacylated product observed | unibo.it |

| Fe³⁺/Zn²⁺ K10 Clay | Acetic Anhydride | Thiophene | 80 | >90% Conversion | 99% | unibo.it |

| Phosphoric Acid | Acetic Anhydride | Thiophene | 70-80 | 95% Yield | High | google.com |

| Strong Protic Acid Resin | Acetic Anhydride | Thiophene | N/A | High Yield | High | acs.org |

| Aluminum Chloride (AlCl₃) | Acyl Halides | Aromatics | Varies | High | High | wikipedia.orgresearchgate.net |

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound requires careful optimization of several process parameters to ensure safety, efficiency, and product quality.

Reactor Design and Operation: The reaction is typically performed in batch or semi-batch reactors. mdpi.com For large-scale production, continuous flow reactors offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and improved safety, especially for highly exothermic reactions. acs.orgmdpi.com The use of packed-bed reactors filled with a solid acid catalyst is a promising approach for continuous industrial synthesis. mdpi.com

Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon disulfide or chlorinated hydrocarbons such as 1,2-dichloroethane are often used. chemcess.com The solvent can influence catalyst reactivity and the regioselectivity of the acylation. chemcess.com However, environmental regulations and safety concerns are driving a move towards greener solvent alternatives or solvent-free conditions where possible.

Byproduct Management: The primary byproduct in syntheses using pentanoyl chloride is hydrogen chloride (HCl). researchgate.net This corrosive gas must be safely scrubbed and neutralized. When using solid acid catalysts, side reactions can still occur, such as the formation of the 3-pentanoylthiophene isomer or self-condensation products, which must be separated during downstream processing. acs.org

Downstream Processing: After the reaction is complete, the process involves several steps:

Catalyst Removal: For homogeneous catalysts like AlCl₃, this involves quenching the reaction with water and separating the aqueous and organic layers. For heterogeneous catalysts, a simple filtration step is sufficient. chemcess.comacs.org

Neutralization: The crude product mixture is washed to remove any residual acid.

Purification: The final purification is typically achieved by vacuum distillation to separate the desired this compound from the solvent, unreacted starting materials, and any byproducts. google.com

A patent for the similar compound 2-acetylthiophene (B1664040) describes a large-scale process where thiophene, acetic anhydride, and a small amount of phosphoric acid are reacted at 70-80°C. After the reaction, the product is isolated directly by distillation, demonstrating a streamlined industrial approach. google.com This methodology serves as a strong model for the industrial synthesis of this compound. The meticulous analysis of critical process parameters, from raw material purity to reaction temperature and purification methods, is essential for a successful and economical industrial-scale synthesis. acs.orggenosynth.com

Derivatization and Structural Modification of 2 Pentanoylthiophene

Synthesis of Thiophene (B33073) Ring-Substituted 2-Pentanoylthiophene Derivatives

The thiophene ring in this compound is an electron-rich aromatic system, yet its reactivity is modulated by the deactivating effect of the C2-pentanoyl group. This deactivating nature directs electrophilic substitution primarily to the 5-position, and to a lesser extent, the 4-position.

Electrophilic halogenation and nitration are fundamental reactions for functionalizing the thiophene ring. Due to the deactivating pentanoyl group, these reactions typically require specific conditions to proceed efficiently and regioselectively, with substitution favoring the 5-position. While direct studies on this compound are limited, extensive research on its close analog, 2-acetylthiophene (B1664040), provides a reliable model for these transformations. For instance, methods for producing 5-halo-2-acetylthiophenes have been developed, indicating that similar pathways are applicable to this compound. google.com

The synthesis of halogenated thiophene derivatives is a key step in creating building blocks for more complex molecules. beilstein-journals.org The reaction conditions can be tuned to control the degree of halogenation. For example, vapor phase chlorination of thiophene derivatives at high temperatures has been used to produce trichlorinated products. beilstein-journals.org

Table 1: Representative Electrophilic Substitution Reactions on 2-Acylthiophenes

| Reaction Type | Reagent(s) | Typical Product (on 2-Acylthiophene) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-acylthiophene |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-2-acylthiophene |

| Iodination | N-Iodosuccinimide (NIS) | 5-Iodo-2-acylthiophene |

This table illustrates common reagents used for the regioselective functionalization of 2-acylthiophenes, with substitution occurring predominantly at the 5-position.

Beyond halogenation and nitration, the thiophene ring can be regioselectively functionalized using various modern synthetic methods. Cross-coupling reactions, in particular, are powerful tools for introducing aryl or other organic fragments. The synthesis of 2-acetyl-5-arylthiophenes has been achieved through the reaction of 2-acetylthiophene with arenediazonium chlorides, catalyzed by cupric chloride. researchgate.net Another prominent method is the Suzuki cross-coupling reaction, which pairs a halogenated thiophene (such as 5-bromo-2-pentanoylthiophene) with an arylboronic acid in the presence of a palladium catalyst. researchgate.net

These methods offer precise control over the position of the new substituent, almost exclusively at the 5-position, leveraging the pre-functionalization established through halogenation.

Halogenation and Nitration of the Thiophene Moiety in this compound

Modifications of the Pentanoyl Side Chain of this compound

The pentanoyl side chain offers two primary sites for modification: the reactive carbonyl group and the adjacent alkyl chain.

The carbonyl group of this compound is readily reduced to a secondary alcohol or completely removed to form an alkyl chain. The choice of reducing agent determines the outcome.

For the conversion to a secondary alcohol, 1-(thiophen-2-yl)pentan-1-ol, common hydride reagents are employed. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for reducing ketones to alcohols. savemyexams.comlibretexts.org NaBH₄ is a milder, more selective reagent often used in protic solvents like methanol (B129727) or ethanol (B145695), while LiAlH₄ is a much stronger reducing agent that requires anhydrous, aprotic solvents like diethyl ether or THF. savemyexams.comchemistrysteps.com

For complete deoxygenation of the carbonyl group to yield 2-pentylthiophene, more rigorous methods are necessary. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) and a strong base (like potassium hydroxide) in a high-boiling solvent, is a classic approach for base-stable compounds. libretexts.org An alternative for acid-stable compounds is the Clemmensen reduction, which uses amalgamated zinc and concentrated hydrochloric acid. libretexts.org

Table 2: Summary of Carbonyl Reduction Methods for this compound

| Reagent(s) | Solvent(s) | Product | Reaction Name |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(Thiophen-2-yl)pentan-1-ol | Borohydride Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1-(Thiophen-2-yl)pentan-1-ol | Hydride Reduction |

| Hydrazine (N₂H₄), KOH | Ethylene Glycol | 2-Pentylthiophene | Wolff-Kishner Reduction |

This interactive table outlines the primary methods for the reduction of the carbonyl group in this compound, leading to either a secondary alcohol or a fully reduced alkyl chain.

The pentanoyl chain can be extended and further functionalized, most commonly through reactions at the α-carbon (the carbon adjacent to the carbonyl group). A key reaction for this purpose is the Claisen condensation. By reacting this compound with an ester in the presence of a strong base, a β-diketone can be formed. For example, reacting 2-acetylthiophene with ethyl trifluoroacetate (B77799) yields 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione. beilstein-journals.orgd-nb.info A similar reaction with this compound and an appropriate ester would elongate the chain and introduce a second carbonyl group, providing a handle for further synthesis.

The length and structure of the alkyl side chain can significantly influence the molecular packing and electronic properties of thiophene-based materials, a principle known as alkyl chain engineering. rsc.orgrsc.org

Reduction Reactions of the Carbonyl Group

Formation of Heterocyclic Rings Incorporating this compound Units

This compound is an excellent starting material for the synthesis of more complex polyheterocyclic systems. The ketone functionality is a versatile anchor for building new rings.

One established pathway involves the reaction of a 2-acylthiophene with a hydrazine derivative to form a hydrazone, which can then undergo intramolecular cyclization. For instance, the p-nitrophenylhydrazone of 2-acetylthiophene, when treated with polyphosphoric acid, cyclizes to form a 1-p-nitrophenyl-3-methyl-thieno[2,3-d]pyrazole. cdnsciencepub.com This strategy could be applied to this compound to generate a thienopyrazole with a butyl substituent.

Another approach is the Friedländer annulation, where a ketone reacts with an ortho-aminoaryl aldehyde or ketone to form a quinoline. The reaction of 2-acetyl-5-arylthiophenes with isatins (1H-indole-2,3-dione) demonstrates the formation of complex 2-(thienyl)-4-quinolinecarboxylic acids. researchgate.net This showcases how the carbonyl group of a 2-acylthiophene can be integrated into a new heterocyclic framework. Such synthetic strategies highlight the role of 2-acylthiophenes as crucial scaffolds in the development of novel polyheterocyclic compounds. sciforum.netmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Acetylthiophene |

| 1-(Thiophen-2-yl)pentan-1-ol |

| 2-Pentylthiophene |

| 5-Bromo-2-pentanoylthiophene |

| 5-Bromo-2-acylthiophene |

| 5-Chloro-2-acylthiophene |

| 5-Iodo-2-acylthiophene |

| 5-Nitro-2-acylthiophene |

| 5-Halo-2-acetylthiophenes |

| 2-Acetyl-5-arylthiophenes |

| 2-Thiophenecarboxylic acid |

| 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione |

| 1-p-Nitrophenyl-3-methyl-thieno[2,3-d]pyrazole |

| 1H-Indole-2,3-dione (Isatin) |

| 2-(Thienyl)-4-quinolinecarboxylic acids |

| Sodium borohydride |

| Lithium aluminum hydride |

| Hydrazine |

| Potassium hydroxide |

| Zinc amalgam |

| Hydrochloric acid |

| N-Bromosuccinimide |

| N-Chlorosuccinimide |

| N-Iodosuccinimide |

| Nitric Acid |

| Acetic Anhydride (B1165640) |

| Ethyl trifluoroacetate |

| Polyphosphoric acid |

| Cupric chloride |

| Arenediazonium chlorides |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more reactants. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net In the context of derivatizing this compound, MCRs offer a versatile platform for constructing novel heterocyclic scaffolds fused to or substituted with the thiophene ring. While direct studies on this compound in MCRs are not extensively documented, the reactivity of analogous 2-acylthiophenes, such as 2-acetylthiophene, in these transformations provides a strong precedent for its potential applications. acs.orgnih.gov

One prominent example of such a transformation is the one-pot, four-component synthesis of highly substituted pyridine (B92270) derivatives. This reaction typically involves an aldehyde, an active methylene (B1212753) compound, a ketone, and a nitrogen source like ammonium (B1175870) acetate. acs.org Based on published research for analogous ketones, this compound can be expected to participate as the ketone component in a Hantzsch-type pyridine synthesis.

A representative reaction involves the condensation of a benzaldehyde (B42025) derivative, ethyl cyanoacetate, this compound, and ammonium acetate. acs.orgnih.gov This reaction proceeds via a cascade of events, likely initiated by Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization to yield a polysubstituted 3-cyanopyridine (B1664610) derivative. The use of microwave irradiation has been shown to significantly accelerate such reactions, leading to excellent yields in shorter time frames compared to conventional heating methods. acs.org

The resulting thienyl-substituted pyridine core is a privileged scaffold in medicinal chemistry, and the various substituents introduced through the MCR provide multiple points for further diversification.

Table 1: Representative Multi-Component Reaction for the Synthesis of a Thienyl-Substituted Pyridine

| Reactant 1 | Reactant 2 | Reactant 3 (Analog) | Reactant 4 | Product Structure (Analog) | Reaction Type | Key Features |

| Benzaldehyde | Ethyl Cyanoacetate | 2-Acetylthiophene | Ammonium Acetate | 4-(phenyl)-2-(thiophen-2-yl)-6-methyl-3-cyanopyridine | Four-component Hantzsch-type synthesis | One-pot synthesis, high atom economy, formation of a polysubstituted pyridine ring. acs.orgnih.gov |

This methodology highlights the utility of MCRs in leveraging the reactivity of the carbonyl group in 2-acylthiophenes to build complex heterocyclic systems. The variability of the aldehyde and active methylene components allows for the creation of a diverse library of compounds based on the this compound scaffold.

Chemical Reactivity and Mechanistic Studies of 2 Pentanoylthiophene

Electrophilic Aromatic Substitution Reactions on 2-Pentanoylthiophene

The thiophene (B33073) ring is known to be susceptible to electrophilic aromatic substitution, and the nature of the substituent on the ring plays a critical role in directing the regiochemical outcome of these reactions. The pentanoyl group at the 2-position of the thiophene ring is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. This deactivation is a consequence of the mesomeric and inductive effects of the carbonyl group.

Electrophilic substitution on unsubstituted thiophene preferentially occurs at the C2 and C5 positions due to the superior resonance stabilization of the corresponding cationic intermediate (the sigma complex) compared to attack at the C3 and C4 positions. stackexchange.com For 2-substituted thiophenes bearing a deactivating group like the pentanoyl group, the electrophilic attack is generally directed to the C4 and C5 positions. The deactivating nature of the acyl group makes the adjacent C3 position less favorable for attack. Attack at the C5 position, while also deactivated, is generally more favorable than at the C4 position. vanderbilt.edu

A notable example of electrophilic substitution on a related compound, 2-acetylthiophene (B1664040), is its aroylation. Studies have shown that the acylation of 2-acylthiophenes with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to the introduction of a second acyl group. Specifically, the reaction of 2-acetylthiophene with benzoyl chloride can yield a mixture of diacylated products, with the second acyl group primarily entering the C4 position. arkat-usa.orgresearchgate.net This suggests that under forcing conditions, electrophilic substitution on this compound would likely yield the 4-substituted product.

The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is another pertinent example of electrophilic aromatic substitution. arkat-usa.orgacs.orgresearchgate.net While specific studies on this compound are not prevalent, the reaction on electron-rich aromatic compounds typically proceeds under the action of a Vilsmeier reagent, generated from a substituted formamide (B127407) and phosphorus oxychloride. acs.orgresearchgate.net Given the deactivating nature of the pentanoyl group, it is expected that the Vilsmeier-Haack reaction on this compound would be challenging and would likely require forcing conditions to proceed, with substitution anticipated at the C4 or C5 position.

Nucleophilic Additions to the Carbonyl Group of this compound

The carbonyl group of this compound is a key site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to addition by a variety of nucleophiles. wikipedia.orglibretexts.org

Grignard Reaction: The addition of Grignard reagents (RMgX) to ketones is a fundamental method for the formation of tertiary alcohols. oup.comacs.orgresearchgate.net The reaction of this compound with a Grignard reagent would proceed via the nucleophilic attack of the organomagnesium species on the carbonyl carbon, followed by an acidic workup to yield a tertiary alcohol. The general mechanism involves the formation of a magnesium alkoxide intermediate. oup.com

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are powerful tools for the synthesis of alkenes from carbonyl compounds. The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene. researchgate.nettandfonline.cominonu.edu.trmdpi.comjcu.edu.au Similarly, the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig reagent and often provides better stereoselectivity, favoring the formation of (E)-alkenes. ajol.infoacs.orgfrontiersin.orgnih.govontosight.ai The reaction of this compound with a Wittig or HWE reagent would lead to the formation of a substituted alkene, where the carbonyl oxygen is replaced by the alkylidene group from the reagent. The mechanism involves the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide or phosphate (B84403) ester byproduct. tandfonline.comacs.org

Rearrangement Reactions Involving this compound Scaffolds

While specific rearrangement reactions starting directly from this compound are not extensively documented, related thiophene derivatives can undergo various molecular rearrangements. For instance, the Beckmann rearrangement of oximes derived from ketones can provide amides. The oxime of this compound could potentially undergo such a rearrangement to yield the corresponding N-substituted acetamide (B32628) derivative.

Oxidative and Reductive Transformations of this compound

The carbonyl group and the thiophene ring of this compound can undergo both oxidative and reductive transformations.

Reduction of the Carbonyl Group: The pentanoyl group can be reduced to the corresponding alcohol or completely to a methylene (B1212753) group.

Reduction to an Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that can reduce the ketone functionality of this compound to a secondary alcohol, 1-(thiophen-2-yl)pentan-1-ol. stackexchange.comresearchgate.netbiocrick.com The reaction is typically carried out in an alcoholic solvent.

Reduction to a Methylene Group: The complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved through methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) core.ac.ukscispace.comlibretexts.orgnih.govCurrent time information in Chatham County, US. or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). These reactions would convert this compound into 2-pentylthiophene.

Oxidation and Reduction of the Thiophene Ring: The thiophene ring itself can be subjected to oxidation and reduction, although this can be challenging without affecting the side chain.

Oxidation: Oxidation of thiophenes can lead to thiophene-S-oxides or thiophene-S,S-dioxides. biocrick.com These transformations often require strong oxidizing agents.

Reduction: The Birch reduction of 2-acylthiophenes, using sodium in liquid ammonia, has been shown to lead to the reduction of the thiophene ring. oup.combiocrick.comlibretexts.org

Transition Metal-Catalyzed Reactions of this compound

Transition metal catalysis offers a powerful platform for the functionalization of this compound, both at the thiophene ring and potentially at the side chain.

C-H Activation Strategies

Direct C-H activation has emerged as a highly efficient strategy for the functionalization of aromatic and heteroaromatic compounds. libretexts.orginonu.edu.trresearchgate.netnih.govresearchgate.netscispace.com Palladium-catalyzed C-H functionalization is particularly well-developed. For 2-acylthiophenes, C-H activation is often directed to the C5 position. Studies on the direct arylation of 2-acetylthiophene with aryl halides using palladium catalysts have demonstrated the feasibility of forming C-C bonds at the C5 position. researchgate.netinonu.edu.trresearchgate.netscispace.com It is expected that this compound would exhibit similar reactivity, allowing for the introduction of various aryl or other groups at the C5 position of the thiophene ring.

Coupling Reactions Involving this compound

To participate in cross-coupling reactions, this compound would first need to be halogenated to introduce a suitable handle for the catalyst. For instance, bromination of 2-acetylthiophene is a known transformation. nih.gov The resulting halo-2-pentanoylthiophene could then be used in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. Current time information in Chatham County, US.researchgate.netua.eslibretexts.org A halo-substituted this compound could be coupled with a boronic acid or ester to form a new carbon-carbon bond.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. This could be used to introduce an alkenyl group onto the thiophene ring of a halogenated this compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.netscispace.com A halo-2-pentanoylthiophene could be reacted with an alkyne to introduce an alkynyl substituent.

These coupling reactions provide versatile methods for the elaboration of the this compound scaffold, enabling the synthesis of a wide array of complex derivatives. researchgate.netCurrent time information in Chatham County, US.

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis for this compound

The study of reaction mechanisms involving this compound, a member of the 2-acylthiophene family, relies on a combination of kinetic and spectroscopic techniques. These investigations are crucial for understanding the reactivity of the thiophene ring, the influence of the pentanoyl substituent, and for optimizing reaction conditions to achieve desired products. While specific, in-depth kinetic and spectroscopic studies exclusively focused on this compound are not extensively documented in publicly available literature, the general principles of electrophilic substitution and other reactions of 2-acylthiophenes are well-established. This section will, therefore, discuss the likely mechanistic pathways and the analytical methods used to investigate them, drawing parallels from closely related compounds like 2-acetylthiophene.

The primary reaction for the synthesis of this compound is the Friedel-Crafts acylation of thiophene. The mechanism of this electrophilic aromatic substitution is well-understood and proceeds via the formation of an acylium ion, which then attacks the electron-rich thiophene ring. The regioselectivity of this reaction, favoring the 2-position over the 3-position, is a key aspect explained by the greater stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during attack at the 2-position. This intermediate has more resonance structures, which delocalize the positive charge more effectively, thus lowering the activation energy for its formation. stackexchange.combyjus.comderpharmachemica.com

Spectroscopic methods are instrumental in following the course of such reactions and in characterizing the intermediates and products. For instance, in the Friedel-Crafts acylation, in situ spectroscopic techniques can provide evidence for the formation of the acylium ion and the sigma complex.

Kinetic Studies

Kinetic analysis provides quantitative data on reaction rates, which is essential for elucidating reaction mechanisms. For reactions involving 2-acylthiophenes, kinetic studies can help to determine the order of the reaction with respect to each reactant, the rate-determining step, and the influence of catalysts and reaction conditions.

For example, a kinetic study on the reaction of 2-acetylthiophene with benzofuroxan (B160326) derivatives utilized UV/Visible spectrophotometry to monitor the reaction progress. doaj.org The study employed the Hammett equation to correlate the reaction rate with the electronic effects of substituents on the benzofuroxan ring, providing insight into the electronic demands of the transition state. doaj.org A similar approach could be applied to reactions of this compound to understand how its electronic and steric properties influence reactivity.

A hypothetical kinetic study of a substitution reaction on the thiophene ring of this compound could yield data such as that presented in Table 1.

Table 1: Hypothetical Kinetic Data for the Nitration of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [HNO₃] (mol/L) | Catalyst Concentration (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.05 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 0.05 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 0.05 | 1.2 x 10⁻⁴ |

| 4 | 0.10 | 0.10 | 0.10 | 2.4 x 10⁻⁴ |

This table is a hypothetical representation of data that could be obtained from a kinetic study. It does not represent actual experimental results.

From this hypothetical data, one could deduce that the reaction is first order with respect to this compound and the catalyst, and zero order with respect to nitric acid under these conditions, suggesting that the formation of the active electrophile from the catalyst and nitric acid is fast, and the attack of the thiophene ring is the rate-determining step.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of reactants, intermediates, and products in the reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of this compound and its reaction products. For instance, in an electrophilic substitution reaction, the position of the new substituent on the thiophene ring can be determined by the changes in the chemical shifts and coupling constants of the thiophene protons.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The characteristic carbonyl (C=O) stretch of the pentanoyl group would be a key feature in the IR spectrum of this compound. Changes in the fingerprint region of the spectrum can also provide evidence for substitution on the thiophene ring.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compounds, which aids in their identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the products.

The chlorosulfonation of 2-acetylthiophene has been studied, revealing that the regiochemical outcome is dependent on the reaction conditions. researchgate.net The identity of the resulting chlorosulfonated isomers was unambiguously established using NMR techniques and confirmed by X-ray crystallography. researchgate.net This highlights the power of spectroscopic methods in determining the outcome of reactions involving substituted thiophenes.

A summary of the expected spectroscopic data for this compound is provided in Table 2.

Table 2: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Expected Value/Observation |

|---|---|---|

| ¹H NMR | Thiophene Protons | Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) |

| Pentanoyl Protons | Signals corresponding to the CH₂, CH₂, CH₂, and CH₃ groups in the aliphatic region | |

| ¹³C NMR | Carbonyl Carbon | Signal around 190-200 ppm |

| Thiophene Carbons | Signals in the aromatic region (approx. 125-150 ppm) | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | Strong absorption band around 1660-1680 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z corresponding to the molecular weight of C₉H₁₂OS |

This table provides expected values based on general spectroscopic principles and data for similar compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pentanoylthiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 2-pentanoylthiophene. It provides insights into the connectivity of atoms and the molecule's three-dimensional arrangement in solution.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment of this compound

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. Techniques such as COSY, HSQC, and HMBC provide a complete picture of the molecular framework by revealing through-bond correlations. github.iosdsu.educolumbia.eduua.es

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the thiophene (B33073) ring (H-3 with H-4, and H-4 with H-5). It would also reveal the coupling network within the pentanoyl side chain: the α-methylene protons (H-2') would correlate with the β-methylene protons (H-3'), which in turn would correlate with the γ-methylene protons (H-4'), and finally the γ-protons with the terminal methyl protons (H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J C-H coupling). columbia.edu It is highly effective for assigning carbon signals based on their attached, and usually already assigned, proton signals. For instance, the proton at the 5-position of the thiophene ring would show a correlation to the C-5 carbon, and the protons of the terminal methyl group of the pentanoyl chain would correlate to the C-5' carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J C-H and ³J C-H). columbia.edu It is invaluable for connecting different spin systems and identifying quaternary (non-protonated) carbons. In this compound, the protons on the thiophene ring (H-3, H-4, H-5) would show correlations to the carbonyl carbon (C-1'), confirming the attachment of the pentanoyl group to the C-2 position of the ring. The α-methylene protons (H-2') would show a three-bond correlation to the C-2 of the thiophene ring and a two-bond correlation to the carbonyl carbon (C-1').

A hypothetical but representative assignment of the ¹H and ¹³C NMR data for this compound is presented in the table below, based on established chemical shift principles for acylthiophenes.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| Thiophene Ring | |||

| 2 | - | ~144.0 | - |

| 3 | ~7.70 (dd) | ~134.0 | C-2, C-4, C-5, C-1' |

| 4 | ~7.15 (t) | ~128.0 | C-2, C-3, C-5 |

| 5 | ~7.75 (dd) | ~132.0 | C-3, C-4, C-2 |

| Pentanoyl Chain | |||

| 1' (C=O) | - | ~192.0 | - |

| 2' (-CH₂-) | ~2.95 (t) | ~38.5 | C-1', C-3', C-4', C-2 (thiophene) |

| 3' (-CH₂-) | ~1.70 (sextet) | ~26.5 | C-1', C-2', C-4', C-5' |

| 4' (-CH₂-) | ~1.40 (sextet) | ~22.5 | C-2', C-3', C-5' |

| 5' (-CH₃) | ~0.90 (t) | ~14.0 | C-3', C-4' |

Note: Predicted values are for a solution in CDCl₃. Coupling patterns are abbreviated as t=triplet, dd=doublet of doublets, sextet=sextet.

Dynamic NMR for Rotational Barriers of the Pentanoyl Group in this compound

Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes that cause the exchange of nuclei between different magnetic environments. montana.edu For this compound, DNMR could be employed to investigate the rotational barrier around the single bond connecting the carbonyl group (C-1') and the thiophene ring (C-2).

Due to steric and electronic effects, the rotation around this C-C bond is restricted. At low temperatures, this rotation may be slow enough on the NMR timescale to result in distinct signals for the thiophene protons H-3 and H-5, assuming a non-planar conformation where one proton is closer to the carbonyl oxygen. As the temperature is increased, the rate of rotation increases. This increased rate of exchange leads to a broadening of the signals, followed by their coalescence into a single, time-averaged signal at a higher temperature. nih.gov

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. uobabylon.edu.iq

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This high precision makes it possible to determine the elemental formula of a compound, as the exact masses of atoms are unique (e.g., ¹⁶O = 15.9949 Da, ¹²C = 12.0000 Da, ¹H = 1.0078 Da, ³²S = 31.9721 Da). bu.edu.eg

The molecular formula of this compound is C₉H₁₂OS. nih.gov The theoretical exact mass can be calculated as follows:

(9 x 12.000000) + (12 x 1.007825) + (1 x 15.994915) + (1 x 31.972071) = 168.060891 Da

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with an m/z value extremely close to this theoretical calculation, thus confirming the elemental composition of the molecule. bioanalysis-zone.com

Data Table: Theoretical Exact Mass of this compound

| Molecular Formula | Species | Theoretical Exact Mass (Da) |

| C₉H₁₂OS | [M]⁺ | 168.060891 |

| C₉H₁₃OS⁺ | [M+H]⁺ | 169.068716 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation of this compound

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. wikipedia.orgnationalmaglab.orglongdom.org The resulting fragmentation pattern provides valuable information about the molecule's structure. libretexts.org For this compound, the molecular ion (m/z 168) would be selected and subjected to fragmentation, likely through collision-induced dissociation (CID).

The fragmentation of ketones is well-characterized. A primary fragmentation pathway for this compound involves the alpha-cleavage of the bond between the carbonyl carbon and the thiophene ring. This leads to the formation of a stable thienoyl cation.

Proposed Fragmentation Pathway:

Formation of the Thienoyl Cation: The most characteristic fragmentation involves the cleavage of the C(O)-C(thienyl) bond or the C(O)-C(alkyl) bond. Cleavage of the bond between the carbonyl and the butyl chain results in the highly stable 2-thienoyl cation at m/z 111 . This fragment is often the base peak in the mass spectrum of 2-acylthiophenes. nih.gov

C₉H₁₂OS⁺˙ → [C₄H₃S-CO]⁺ + C₄H₉˙ (m/z 111)

McLafferty Rearrangement: Another possible fragmentation for ketones with a sufficiently long alkyl chain (at least a γ-hydrogen) is the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-α-carbon bond. This would result in the loss of a neutral butene molecule (C₄H₈) and the formation of a radical cation at m/z 112 .

C₉H₁₂OS⁺˙ → [C₅H₄OS]⁺˙ + C₄H₈ (m/z 112)

Formation of the Acylium Ion: Cleavage of the bond between the thiophene ring and the carbonyl group would produce a pentanoyl cation ([C₅H₉O]⁺) at m/z 85 .

GC-MS data for this compound confirms the presence of major fragments at m/z 111 and m/z 126, with m/z 111 being the most abundant peak. nih.gov The fragment at m/z 111 corresponds to the 2-thienoyl cation, as described above. The fragment at m/z 126 likely corresponds to the loss of the ethyl group (C₂H₅˙) from the molecular ion.

X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the positions of individual atoms can be determined with high precision. nih.gov

Although no published crystal structure for this compound is currently available, an X-ray crystallographic study would provide invaluable structural data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, allowing for comparison with theoretical models and related structures.

Conformation: The exact conformation of the molecule in the solid state, particularly the dihedral angle between the plane of the thiophene ring and the plane of the pentanoyl group. This would reveal if the molecule adopts a planar or twisted conformation.

Planarity: Confirmation of the planarity of the thiophene ring.

Intermolecular Interactions: Detailed information about how the molecules pack together in the crystal lattice. This would reveal any non-covalent interactions, such as C-H···O or C-H···S hydrogen bonds, or π-π stacking between thiophene rings, which govern the solid-state properties of the material.

Such data would provide a benchmark for computational studies and a deeper understanding of the relationship between the structure and physical properties of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding in this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the detailed analysis of molecular structures by probing the vibrational modes of a molecule. labmanager.com These two methods are complementary, with FT-IR measuring the absorption of infrared radiation at frequencies corresponding to the vibrational frequencies of bonds within the molecule, and Raman spectroscopy measuring the inelastic scattering of monochromatic light. labmanager.comgatewayanalytical.com The combination of both techniques provides a comprehensive vibrational characterization of a substance.

In the analysis of this compound, FT-IR and Raman spectra reveal characteristic peaks that can be assigned to specific functional groups and vibrational modes. The FT-IR spectrum is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in detecting homo-nuclear bonds and symmetric vibrations. gatewayanalytical.com

Functional Group Analysis:

The key functional groups in this compound are the thiophene ring and the pentanoyl group. The vibrational spectra exhibit distinct bands corresponding to these moieties.

Carbonyl (C=O) Stretching: A strong absorption band in the FT-IR spectrum, typically observed around 1680-1660 cm⁻¹, is characteristic of the C=O stretching vibration of the ketone group. nih.gov This band is also prominent in the Raman spectrum.

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1550-1400 cm⁻¹ region, and C-S stretching vibrations, which are often found in the lower wavenumber region of the spectrum.

Aliphatic C-H Stretching: The pentanoyl chain exhibits symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ region.

The following table summarizes the expected vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Thiophene C-H Stretching | > 3000 | FT-IR, Raman |

| Aliphatic C-H Asymmetric Stretching | ~2960 | FT-IR, Raman |

| Aliphatic C-H Symmetric Stretching | ~2870 | FT-IR, Raman |

| Carbonyl (C=O) Stretching | 1680 - 1660 | FT-IR, Raman |

| Thiophene Ring C=C Stretching | 1550 - 1400 | FT-IR, Raman |

| Aliphatic CH₂ Bending (Scissoring) | ~1465 | FT-IR |

| Thiophene Ring C-S Stretching | 800 - 600 | Raman |

Hydrogen Bonding:

While this compound itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor at the oxygen atom of the carbonyl group. The presence of hydrogen bonding can significantly influence the vibrational frequencies of the involved functional groups. fu-berlin.de For instance, in the presence of a hydrogen-bond donor like water or an alcohol, the C=O stretching frequency would be expected to shift to a lower wavenumber (a red-shift). mdpi.com This shift is a direct consequence of the weakening of the C=O bond due to the interaction with the hydrogen atom.

Theoretical studies using Density Functional Theory (DFT) can be employed to model the vibrational spectra and predict the effects of hydrogen bonding on the molecular structure and vibrational modes. ias.ac.indergipark.org.tr By comparing the calculated spectra of the isolated molecule with that of a hydrogen-bonded complex, the magnitude of the frequency shifts can be quantified, providing insight into the strength of the hydrogen-bonding interaction.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing of this compound

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and transitions within a molecule. wikipedia.org UV-Vis spectroscopy measures the absorption of light, which promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org Fluorescence spectroscopy, on the other hand, measures the light emitted when an electron returns from an excited state to the ground state. biocompare.com

Electronic Transitions:

The electronic spectrum of this compound is primarily governed by electronic transitions involving the π-electrons of the thiophene ring and the non-bonding (n) electrons of the carbonyl oxygen. The key transitions expected are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, these are associated with the conjugated system of the thiophene ring and the carbonyl group. These transitions are typically intense and occur at shorter wavelengths.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. libretexts.orgresearchgate.net These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

The absorption spectrum of this compound would likely show distinct bands corresponding to these transitions. The position and intensity of these bands are sensitive to the molecular environment and substitution on the thiophene ring.

Fluorescence Properties:

Fluorescence occurs when a molecule re-emits a photon after being electronically excited. Not all molecules that absorb UV-Vis light are fluorescent. For this compound, the possibility of fluorescence would depend on the relative rates of radiative (fluorescence) and non-radiative decay pathways from the excited state. If fluorescence is observed, the emission spectrum is typically a mirror image of the longest wavelength absorption band and occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The fluorescence properties can be influenced by factors such as solvent polarity and the presence of quenchers. dergipark.org.tr

The following table outlines the expected electronic transitions for this compound.

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. | UV region (< 300 nm) |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Near-UV region (> 300 nm) |

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic absorption spectra and provide a theoretical basis for the assignment of the observed experimental bands to specific electronic transitions. rsc.orgchemrxiv.org These calculations can also help in understanding the nature of the excited states and predicting the fluorescence properties of the molecule.

Computational and Theoretical Studies on 2 Pentanoylthiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties of 2-Pentanoylthiophene

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules like this compound. sumitomo-chem.co.jpuci.edu This method offers a balance between computational cost and accuracy, making it feasible to study even larger and more complex systems. uci.edunih.gov DFT calculations are founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. nih.govtaylor.edu By minimizing a density functional, the complex many-body Schrödinger equation is bypassed, allowing for the determination of molecular properties. nih.gov

For a molecule such as this compound, DFT calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to obtain an optimized molecular geometry in the ground state. irjweb.comdergipark.org.tr These calculations provide a wealth of information, including total energy, dipole moment, and the distribution of atomic charges, which are fundamental to understanding the molecule's polarity and intermolecular interactions. dergipark.org.trresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO Gaps) of this compound

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comchalcogen.ro

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state to an excited state. irjweb.comdergipark.org.tr This intramolecular charge transfer is a key factor in determining a material's properties, including its non-linear optical (NLO) activity. dergipark.org.tr For aromatic ketones similar to this compound, DFT calculations can precisely determine the energies of these frontier orbitals. The analysis often reveals that the HOMO is localized over the electron-rich thiophene (B33073) ring, while the LUMO may be centered on the carbonyl group and adjacent atoms, indicating the path of electron density transfer upon excitation. dergipark.org.tr

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Triazine Derivative | B3LYP/6-311++G | -6.2967 | -1.8096 | 4.4871 |

| Quercetin-Graphene | B3LYP/6-31G | -3.7552 | 2.5897 | 6.3449 |

| This compound (Hypothetical) | B3LYP/6-311++G(d,p) | -5.98 | -1.54 | 4.44 |

Note: Data for the Triazine Derivative and Quercetin-Graphene are from existing studies for illustrative purposes. irjweb.comchalcogen.ro The values for this compound are hypothetical, representing typical results from such an analysis.

Electrostatic Potential Surface Analysis of this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. dergipark.org.trucsb.edu It is generated by mapping the electrostatic potential onto the molecule's electron density surface. ucsb.eduschrodinger.com The MEP map uses a color spectrum to visualize different potential values; typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.trresearchgate.net Green and yellow represent areas with intermediate or near-neutral potential. dergipark.org.tr

For this compound, an MEP analysis would predictably show a region of high electron density (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms of the pentanoyl chain and potentially the thiophene ring would exhibit positive potential (blue or green), indicating electron-deficient areas. dergipark.org.tr This visualization is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with a biological receptor. readthedocs.iochemrxiv.org

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods for this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules like this compound, which possesses several rotatable bonds. This analysis can be performed using both molecular mechanics (MM) and more computationally intensive quantum chemical (QM) methods. cwu.eduucsb.edu

Reaction Mechanism Elucidation through Transition State Calculations for this compound

Theoretical calculations are indispensable for elucidating complex reaction mechanisms at a molecular level. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jpmasterorganicchemistry.com A transition state is a high-energy, transient structure that represents the energy barrier that must be overcome for a reaction to proceed. pressbooks.publibretexts.org

DFT calculations are a powerful tool for locating these transition states and calculating their activation energies (ΔG*). sumitomo-chem.co.jp A lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jp For a ketone like this compound, a relevant reaction to study would be the Norrish Type II reaction, a photochemical process involving intramolecular hydrogen abstraction. researchgate.net A computational study of the similar molecule 2-pentanone showed that this elimination reaction proceeds through a six-membered cyclic transition state. researchgate.net In this transition state, the carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the alkyl chain, leading to the cleavage of the α-β carbon bond. researchgate.net Similar DFT calculations for this compound would involve optimizing the geometry of this six-membered transition state and calculating its energy relative to the reactant to determine the activation barrier. This provides quantitative insight into the reaction's feasibility and kinetics. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity of this compound (In Vitro Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. openbioinformaticsjournal.comnih.gov By developing mathematical models, QSAR can predict the activity of new or untested compounds, accelerating the process of drug discovery and risk assessment. openbioinformaticsjournal.comijsmr.in These models are built using a "training set" of molecules with known activities and are validated to ensure their predictive power. nih.gov

In a QSAR study involving this compound or its derivatives, various molecular descriptors would be calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., steric and electrostatic fields). openbioinformaticsjournal.commdpi.com Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), are then used to build a model that links these descriptors to a specific in vitro biological activity, such as enzyme inhibition or antioxidant capacity. ijsmr.inmdpi.comnih.gov The resulting model can identify which molecular properties are most influential for the observed activity, providing a rational basis for designing new compounds with enhanced potency. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Target Interactions of this compound (In Vitro Focus)

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand (like this compound) to a macromolecular target, such as a protein or enzyme, to form a stable complex. jscimedcentral.comnih.gov This method is central to structure-based drug design, providing insights into the binding mode and affinity of potential drug candidates. jscimedcentral.commdpi.com

The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the interaction energy using a scoring function. jscimedcentral.commdpi.com The simulation generates multiple possible binding poses, which are then ranked based on their predicted binding affinity (often expressed in kcal/mol). nih.gov A molecular docking simulation of this compound against a specific protein target would reveal key binding interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen), hydrophobic interactions (with the thiophene ring and pentanoyl chain), and π-π stacking. researchgate.netmdpi.com The results can propose a mechanism of action at the molecular level and guide the structural modification of the ligand to improve its binding potency and selectivity. researchgate.netjscimedcentral.com

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Compound 17 (Quinoline Derivative) | P-glycoprotein (6C0V) | -9.22 | Not Specified | Hydrophobic, H-bond |

| Camptothecin | HER2 (3PP0) | -8.5 | LEU-785, LYS-753, LEU-844 | Hydrophobic, Pi-Alkyl |

| This compound (Hypothetical) | Tyrosine Phosphatase | -7.8 | ALA-37, ILE-41, PHE-182 | Hydrophobic, H-bond (with C=O) |

Note: Data for Compound 17 and Camptothecin are from existing studies for illustrative purposes. nih.govmdpi.com The values for this compound are hypothetical, representing typical results from such a simulation.

Exploration of 2 Pentanoylthiophene in Advanced Materials and Functional Systems

2-Pentanoylthiophene as a Monomer for Conjugated Polymers

The unique molecular architecture of this compound, which combines a thiophene (B33073) ring with a pentanoyl group, makes it a valuable monomer for creating novel conjugated polymers. The thiophene unit provides the essential π-conjugated backbone necessary for electronic conductivity, while the pentanoyl side chain can be leveraged to tune the polymer's physical and electronic properties.

Synthesis and Characterization of Poly(this compound) Derivatives

The polymerization of this compound can be achieved through several modern synthetic routes, yielding poly(this compound) (P5T) derivatives. The primary methods include chemical oxidative polymerization, reactive vapor deposition (RVD), and direct heteroarylation polymerization (DHAP). nih.govrsc.orgrsc.org

Chemical Oxidative Polymerization: This is a common method for synthesizing polythiophenes. nih.gov It typically involves using an oxidizing agent like iron(III) chloride (FeCl₃) in a suitable solvent. researchgate.net The reaction proceeds through the oxidative coupling of monomer units, primarily at the 5-position of the thiophene ring, to form the polymer chain. The pentanoyl side chain generally remains intact during this process.

Direct Heteroarylation Polymerization (DHAP): This atom-economical method has gained prominence for synthesizing conjugated polymers. rsc.orgnih.gov It involves the direct coupling of C-H bonds with C-halogen bonds, catalyzed by a palladium complex. For a monomer like this compound, this would typically involve reacting it with a di-halogenated comonomer, allowing for the creation of well-defined alternating copolymers. nih.gov

The resulting polymers are characterized using a suite of analytical techniques to confirm their structure and properties:

Spectroscopy (FT-IR, NMR): Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the polymerization by observing the disappearance of C-H stretching bands of the thiophene ring at the points of linkage and the retention of the characteristic carbonyl (C=O) peak from the pentanoyl group. nih.govuctm.edu Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy provides detailed information about the polymer's structure and regioregularity. nih.govuctm.edu

Morphological Analysis (SEM): Scanning Electron Microscopy (SEM) is employed to study the surface morphology and microstructure of the synthesized polymer films, which is crucial for device applications. nih.gov

| Polymerization Method | Typical Reagents | Key Advantages | Relevant Characterization |

| Chemical Oxidative Polymerization | This compound, FeCl₃, Chloroform | Simplicity, scalability | FT-IR, NMR, UV-Vis |

| Direct Heteroarylation Polymerization (DHAP) | This compound, Brominated comonomer, Pd catalyst, Phosphine (B1218219) ligand, Base | Atom economy, reduced toxic byproducts, controlled structures | GPC, NMR, UV-Vis |

Electronic and Optical Properties of Polymeric Materials Incorporating this compound

The incorporation of the this compound monomer into a polymer backbone significantly influences its electronic and optical characteristics. The electron-withdrawing nature of the carbonyl group in the pentanoyl side chain can modulate the electron density of the polythiophene backbone.

Electronic Properties: The electronic properties are largely defined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These levels, and thus the polymer's band gap, can be fine-tuned by the substituent. mdpi.com The pentanoyl group is expected to lower both the HOMO and LUMO levels due to its inductive effect, which can impact charge injection and transport properties in electronic devices. The electrical conductivity of these polymers can be measured, often showing semiconducting behavior. nih.gov

Optical Properties: The optical properties are typically investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. mdpi.com Polythiophene derivatives often exhibit strong absorption in the visible spectrum due to π-π* transitions along the conjugated backbone. nih.gov The position of the absorption maximum (λₘₐₓ) and the PL emission spectrum can be affected by the pentanoyl side chain, which influences the polymer's conformation and intermolecular interactions. Density functional theory (DFT) calculations are often used to theoretically predict and understand these properties, correlating molecular structure with observed electronic transitions. mdpi.comrsc.org